Cas no 2098069-83-9 (1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine)

1-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 2-fluoroethyl and trifluoromethyl group, enhancing metabolic stability and lipophilicity, which may improve bioavailability. The N-methylmethanamine moiety offers versatility for further functionalization. This compound is of interest due to its unique electronic properties imparted by the fluorine substituents, which can influence binding affinity and selectivity in biological systems. Its synthetic utility lies in serving as a scaffold for developing novel bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Handling requires standard safety precautions for fluorinated organic compounds.
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine structure
2098069-83-9 structure
Product name:1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No:2098069-83-9
MF:C8H11F4N3
MW:225.186655282974
CID:5725718
PubChem ID:121210709

1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
    • 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
    • AKOS026720791
    • 2098069-83-9
    • F2198-0251
    • Inchi: 1S/C8H11F4N3/c1-13-5-6-4-7(8(10,11)12)14-15(6)3-2-9/h4,13H,2-3,5H2,1H3
    • InChI Key: BBWVWHPIWXYIJW-UHFFFAOYSA-N
    • SMILES: FCCN1C(=CC(C(F)(F)F)=N1)CNC

Computed Properties

  • Exact Mass: 225.08891001g/mol
  • Monoisotopic Mass: 225.08891001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 0.8

1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F113526-100mg
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-83-9
100mg
$ 115.00 2022-06-05
TRC
F113526-1g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-83-9
1g
$ 635.00 2022-06-05
Life Chemicals
F2198-0251-10g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
10g
$1844.0 2023-09-06
Life Chemicals
F2198-0251-1g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
1g
$439.0 2023-09-06
Life Chemicals
F2198-0251-0.25g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
0.25g
$396.0 2023-09-06
Life Chemicals
F2198-0251-0.5g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
0.5g
$417.0 2023-09-06
Life Chemicals
F2198-0251-2.5g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
2.5g
$878.0 2023-09-06
Life Chemicals
F2198-0251-5g
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
2098069-83-9 95%+
5g
$1317.0 2023-09-06
TRC
F113526-500mg
1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-5-yl)-n-methylmethanamine
2098069-83-9
500mg
$ 410.00 2022-06-05

Additional information on 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Comprehensive Overview of 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No. 2098069-83-9)

The compound 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS No. 2098069-83-9) is a fluorinated pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group and a fluoroethyl moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly focusing on fluorinated compounds due to their enhanced metabolic stability and bioavailability, which align with current trends in precision medicine and sustainable chemistry.

In recent years, the demand for fluorinated heterocycles like this compound has surged, driven by their utility in designing next-generation therapeutics. The pyrazole core is particularly noteworthy for its role in modulating biological targets, such as enzymes and receptors, which is a hot topic in AI-driven drug discovery. Computational chemists frequently explore such scaffolds to predict binding affinities, leveraging machine learning algorithms to accelerate R&D timelines.

From a synthetic chemistry perspective, the introduction of the 2-fluoroethyl group in this molecule presents intriguing challenges and opportunities. Fluorination strategies are a trending subject in organic chemistry forums, with discussions often centered on green fluorination techniques to reduce environmental impact. This compound’s synthesis could involve innovative catalytic methods, resonating with the broader push for sustainable synthetic protocols.

The N-methylmethanamine side chain further enhances the molecule’s versatility, enabling derivatization for structure-activity relationship (SAR) studies. Such modifications are critical in optimizing lead compounds for improved pharmacokinetic properties. Given the rising interest in central nervous system (CNS) drugs, this structural feature could position the compound as a candidate for neuropharmacology research, though detailed studies are required to confirm its applicability.

Analytical characterization of CAS No. 2098069-83-9 typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, which are staples in modern quality control workflows. These methods ensure batch-to-batch consistency, a key concern for industries adhering to Good Manufacturing Practices (GMP). The compound’s stability under various conditions is another area of exploration, particularly for researchers investigating long-acting formulations.

Beyond pharmaceuticals, this pyrazole derivative may find applications in agrochemical innovation. Fluorinated compounds are increasingly used in crop protection due to their resistance to degradation, a property aligned with the sustainable agriculture movement. However, comprehensive ecotoxicological assessments are necessary to evaluate its environmental footprint—a topic gaining traction in regulatory science circles.

In summary, 1-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine represents a compelling case study at the intersection of medicinal chemistry and materials science. Its multifaceted applications, coupled with the industry’s shift toward fluorine-containing motifs, underscore its relevance in contemporary research. Future studies may explore its potential in targeted drug delivery or as a building block for functional materials, further expanding its scientific footprint.

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